

Application Notes and Protocols for In Vitro Use of AC708

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Compound of Interest

Compound Name: AC708

Cat. No.: B1191556

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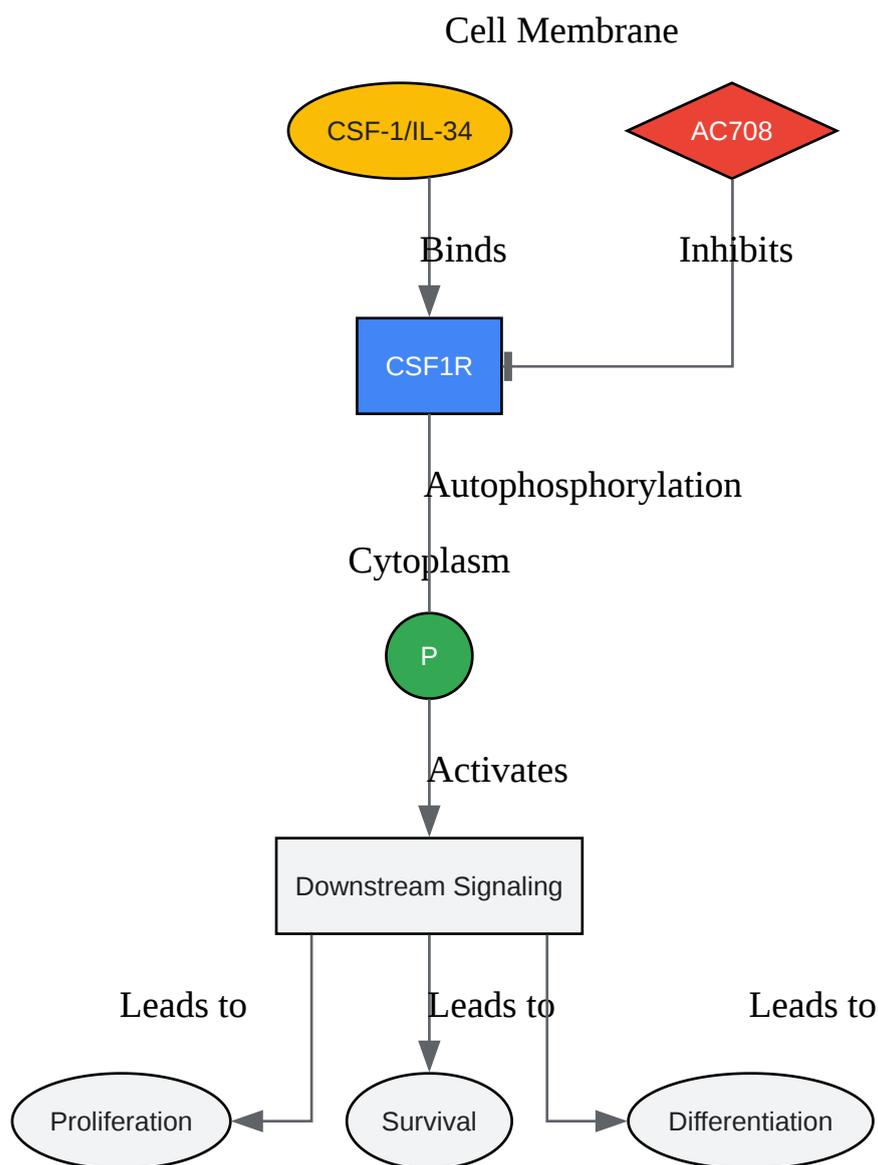
Introduction

AC708, also known as PLX73086, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] CSF1R plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[3][4] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and bone diseases. In oncology, tumor-associated macrophages (TAMs), which are dependent on CSF1R signaling, are often associated with tumor progression, metastasis, and suppression of the anti-tumor immune response.[2] **AC708** exerts its effects by blocking the ATP-binding site of the CSF1R kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.[3] These application notes provide detailed protocols for the in vitro evaluation of **AC708**'s biological activity.

Mechanism of Action

Upon binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), CSF1R dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which are critical for cell survival and proliferation.[5][6] **AC708**

competitively inhibits the binding of ATP to the CSF1R kinase domain, thereby preventing this autophosphorylation and blocking the initiation of these downstream signaling events.



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Caption: AC708 inhibits CSF1R signaling pathway.

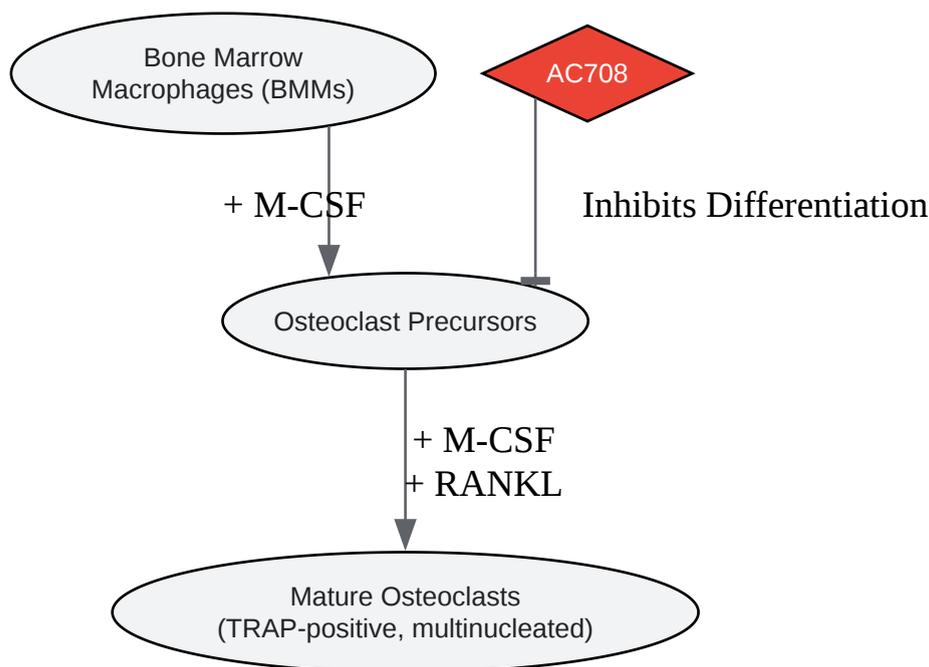
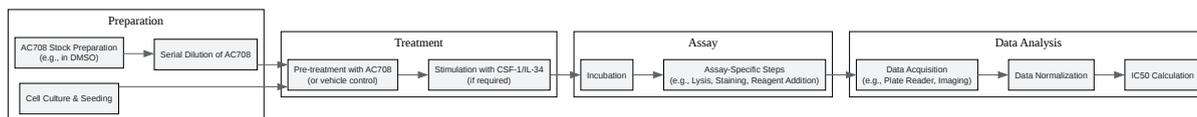
Data Presentation

The inhibitory activity of **AC708** has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

Assay Type	Ligand/Stimulus	Cell Type / System	IC50 (nM)	Reference
CSF1R Phosphorylation	CSF-1	Cell-based	26	[2]
CSF1R Phosphorylation	IL-34	Cell-based	33	[2]
Cell Viability	CSF-1	Growth-factor dependent cells	38	[2]
Cell Viability	IL-34	Growth-factor dependent cells	40	[2]
Osteoclast Differentiation & Survival	CSF-1	Primary human osteoclasts	15	[2]
MCP-1 Release	CSF-1	Enriched human monocytes	93	[2]
MCP-1 Release	IL-34	Enriched human monocytes	88	[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the activity of **AC708** are provided below.



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